molecular formula C8H8I2O2 B011539 1,2-Diiodo-4,5-dimethoxybenzene CAS No. 110190-08-4

1,2-Diiodo-4,5-dimethoxybenzene

Cat. No.: B011539
CAS No.: 110190-08-4
M. Wt: 389.96 g/mol
InChI Key: FFMFMRCSTBQCTI-UHFFFAOYSA-N
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Description

1,2-Diiodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is characterized by the presence of two iodine atoms and two methoxy groups attached to a benzene ring.

Mechanism of Action

Target of Action

1,2-Diiodo-4,5-dimethoxybenzene is a complex organic compound with a molecular weight of 389.96 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that iodine compounds can participate in various chemical reactions, including electrophilic substitution and oxidative coupling . The iodine atoms in the compound may interact with biological targets, leading to changes in their function. More detailed studies are required to understand the precise interactions and resulting changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-4,5-dimethoxybenzene can be synthesized through the iodination of 4,5-dimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Diiodo-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    1,4-Diiodo-2,5-dimethoxybenzene: Similar in structure but with iodine atoms at different positions on the benzene ring.

    1,2-Dibromo-4,5-dimethoxybenzene: Contains bromine atoms instead of iodine, leading to different reactivity and properties.

    1,2-Dichloro-4,5-dimethoxybenzene: Contains chlorine atoms, which also affects its chemical behavior.

Uniqueness: 1,2-Diiodo-4,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in stronger halogen bonding interactions and different reactivity patterns, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

1,2-diiodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFMRCSTBQCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399233
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110190-08-4
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIIODO-4,5-DIMETHOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene differ from its dibromo analogue, and what causes this difference?

A1: Although this compound (C8H8I2O2) and 1,2-dibromo-4,5-dimethoxybenzene (C8H8Br2O2) share similar molecular structures, their crystal packing arrangements differ significantly. [] This difference stems from the distinct halogen bonding interactions exhibited by iodine and bromine atoms.

Q2: How does this compound function as an electrocatalyst, and what makes it advantageous?

A2: this compound acts as an efficient electrocatalyst for C-H/E-H coupling reactions, even at low catalyst loadings (0.5 mol%). [] This catalytic activity stems from its ability to form a stable iodanyl radical intermediate (formally an I(II) species) facilitated by a three-electron I-I bonding interaction. []

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